methyl N-(3-amino-2-methylphenyl)carbamate

Description

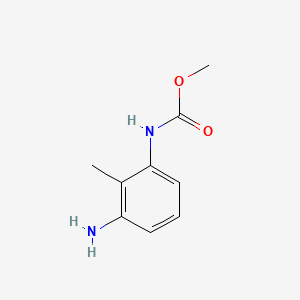

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(3-amino-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRAHTPNSYEFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl N 3 Amino 2 Methylphenyl Carbamate

Established Synthetic Pathways for Carbamates and Substituted Anilines

Traditional synthetic chemistry provides a robust toolbox for the preparation of both the aromatic carbamate (B1207046) functional group and the specifically substituted aniline (B41778) precursor required for the target molecule.

The conversion of an aromatic amine to a carbamate is a fundamental transformation in organic synthesis. Several classical methods are routinely employed, which could be applied to 3-amino-2-methylaniline to yield the final product.

Phosgene (B1210022)/Chloroformate Route: The most traditional method involves the reaction of an amine with phosgene to generate a highly reactive isocyanate intermediate. This isocyanate is then trapped by an alcohol—in this case, methanol (B129727)—to form the desired carbamate. acs.org A more direct and somewhat safer alternative is the use of an alkyl chloroformate. The reaction of an amine with methyl chloroformate in the presence of a base directly yields the corresponding methyl carbamate. nih.gov

Rearrangement Reactions: The Curtius and Hofmann rearrangements offer alternative pathways to the critical isocyanate intermediate from different starting materials. acs.org The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically derived from a carboxylic acid. nih.govorganic-chemistry.org The Hofmann rearrangement converts a primary amide into a carbamate with one fewer carbon atom, using reagents like bromine in an alkaline solution. acs.org Once the isocyanate is formed, it is captured by methanol to produce the carbamate.

Table 1: Summary of Classical Carbamate Synthesis Methods

| Method | Starting Material | Key Intermediate | Reagents |

|---|---|---|---|

| Phosgene Route | Aromatic Amine | Isocyanate | Phosgene (COCl₂), then Methanol |

| Chloroformate Route | Aromatic Amine | N/A | Methyl Chloroformate, Base |

| Curtius Rearrangement | Carboxylic Acid | Acyl Azide -> Isocyanate | Azide Source, Heat, then Methanol |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Br₂, NaOH, then Methanol |

The synthesis of the key intermediate, 3-amino-2-methylaniline, is crucial. The substitution pattern—with amino and methyl groups ortho to each other and a second amino group meta to the methyl group—requires a controlled synthetic sequence. A common industrial approach begins with readily available feedstocks like toluene (B28343).

The industrial synthesis of o-toluidine (B26562) itself involves the nitration of toluene, which produces a mixture of ortho- and para-nitrotoluene, followed by separation and hydrogenation of the ortho isomer. wikipedia.orgsciencemadness.org To achieve the 1,2,3-substitution pattern of the target precursor, a more elaborate route is necessary:

Dinitration of Toluene: Toluene is subjected to strong nitrating conditions to introduce two nitro groups, yielding 2,6-dinitrotoluene (B127279) as a major product.

Selective Reduction: One of the two nitro groups of 2,6-dinitrotoluene is selectively reduced. This can be accomplished using reagents like sodium sulfide (B99878) or through controlled catalytic hydrogenation with a catalyst such as palladium on carbon. chemicalbook.com This step produces 2-methyl-3-nitroaniline (B147196) . chemicalbook.combiosynth.com

Final Reduction: The remaining nitro group of 2-methyl-3-nitroaniline is then reduced to an amine, typically through catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel) or chemical reduction, to yield the final precursor, 3-amino-2-methylaniline .

A patent for a related compound, N-hydroxyl-N-2-methyl phenyl carbamate, describes a process starting from o-nitrotoluene, which is reduced using hydrazine (B178648) hydrate (B1144303) and a Raney nickel catalyst, followed by acylation with methyl chloroformate. nih.govgoogle.com This highlights the industrial relevance of starting from nitrated toluenes.

Novel and Green Synthesis Approaches to Methyl N-(3-amino-2-methylphenyl)carbamate

Driven by the need for safer and more sustainable chemical processes, significant research has focused on developing alternatives to traditional methods, particularly those that avoid hazardous reagents like phosgene.

Catalytic oxidative carbonylation has emerged as a powerful phosgene-free method for synthesizing carbamates directly from amines. acs.org This process involves reacting an amine with carbon monoxide (CO) and an oxidant, typically in the presence of a transition metal catalyst. nih.govacs.org

The general reaction is: ArNH₂ + CO + [O] + CH₃OH → ArNHCOOCH₃ + H₂O

Palladium-based catalysts are the most extensively studied for this transformation. nih.govacs.org The catalytic cycle generally involves the reduction of Pd(II) to Pd(0), necessitating a co-catalyst or oxidant (like O₂, copper salts, or iron salts) to regenerate the active Pd(II) species. nih.gov The choice of ligands, promoters, and reaction conditions can be tuned to favor the formation of carbamates over other potential products like ureas. nih.gov Cobalt complexes have also been shown to be active catalysts for the oxidative carbonylation of aniline. cdnsciencepub.com

Table 2: Example Catalytic Systems for Oxidative Carbonylation of Aniline

| Catalyst System | Co-catalyst / Promoter | Oxidant | Product Focus | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | FeCl₃ / LiBr | O₂ | Phenyl Isocyanate / Diphenylurea | nih.gov |

| Pd/C | NaI | O₂ | Diphenylurea | acs.org |

| Cobalt(II) complexes | NaI | O₂ / Air | Butyl Phenylcarbamate | cdnsciencepub.com |

Beyond oxidative carbonylation, the use of alternative carbonylating agents is a primary strategy for the green synthesis of carbamates.

Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent that can be used for the methoxycarbonylation of amines. google.com The reaction of an amine with DMC produces the corresponding methyl carbamate and methanol as the only byproduct. This reaction is often catalyzed by bases or various metal oxides. google.comrsc.org For example, Zn/Al/Ce mixed oxides derived from hydrotalcite have been shown to be effective and recyclable catalysts for the synthesis of methyl N-phenylcarbamate from aniline and DMC. rsc.org

Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 source, CO₂ is an ideal reagent for green chemistry. google.com The direct synthesis of carbamates from amines, CO₂, and an alcohol is challenging but can be achieved. One approach involves reacting an amine with CO₂ in the presence of a dehydrating agent or a coupling agent. organic-chemistry.org Another method involves a three-component reaction between an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. nih.govgoogle.com More recently, systems using reagents like titanium alkoxides have been developed to facilitate the one-pot synthesis of carbamates from aromatic amines and CO₂. oup.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org While a specific MCR to directly form the final target molecule is not established, MCRs offer novel strategies for assembling the core substituted aniline structure.

For instance, a recently developed three-component, metal-free reaction provides a pathway to meta-substituted anilines. rsc.org This method involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org By carefully selecting the three components, it is conceivable that a complex aniline precursor, similar to 3-amino-2-methylaniline, could be assembled in a highly convergent and atom-economical fashion. Such an approach represents a frontier in synthetic design, moving away from traditional stepwise functionalization towards more elegant and efficient molecular construction.

Atom Economy and Sustainability Considerations in Synthesis

The synthesis of this compound, like many fine chemicals, is increasingly scrutinized for its environmental impact. A primary focus in modern synthetic chemistry is the improvement of atom economy and the adoption of sustainable, or "green," practices.

Traditionally, carbamate synthesis often involved hazardous reagents like phosgene and its derivatives, such as methyl chloroformate. niscpr.res.ingoogle.com These methods, while effective, suffer from low atom economy and produce toxic byproducts, posing significant safety and environmental challenges.

Contemporary research emphasizes phosgene-free routes. One prominent sustainable approach is the use of dimethyl carbonate (DMC) as a green methylating and carbonylating agent. rsc.orggoogle.com DMC is a non-toxic, biodegradable reagent, and its reaction with amines to form carbamates produces only methanol as a byproduct, which can often be recycled. Another sustainable method involves the direct reaction of an amine with carbon dioxide and an alcohol, representing a highly atom-economical pathway. organic-chemistry.org

Synthesis of Related Amino-Substituted Methylphenyl Carbamates

The synthesis of analogues and derivatives of this compound is crucial for developing structure-activity relationships in various applications, from pharmaceuticals to agrochemicals.

Analogues and Derivatives with Varied Alkyl or Aryl Substituents on Carbamate Nitrogen

The core structure of this compound can be modified by introducing different alkyl or aryl groups on the carbamate nitrogen. This is typically achieved by reacting the precursor, 2,3-diaminotoluene (B30700), with a corresponding substituted chloroformate or by employing alternative carbamoylation agents. For instance, reacting 2,3-diaminotoluene with phenyl chloroformate would yield a phenyl N-(3-amino-2-methylphenyl)carbamate. niscpr.res.in

The synthesis of N-substituted carbamates can also be achieved through the Hofmann rearrangement of amides in the presence of different alcohols, which would introduce varied alkoxycarbonyl groups.

Modifications of the Amino Group (e.g., formylation, acylation)

The free amino group at the 3-position of the target carbamate offers a site for further functionalization, such as formylation or acylation. These modifications can significantly alter the molecule's properties. Acylation can be readily achieved by treating the this compound with an acyl chloride or anhydride (B1165640) under basic conditions.

For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves the acylation of a nitroaniline derivative as a key step. researchgate.net This demonstrates a common strategy where functional group manipulations are performed on a precursor before the final desired structure is achieved.

Regioselective Synthesis of Substituted Aromatic Systems

The synthesis of this compound is a study in the regioselective functionalization of a polysubstituted aromatic ring. The starting material, 2,3-diaminotoluene, possesses two amino groups with different steric and electronic environments. biosynth.comsigmaaldrich.com The amino group at the 2-position is ortho to the methyl group, making it more sterically hindered than the amino group at the 3-position.

This inherent steric difference can be exploited to achieve regioselective carbamoylation. When reacting 2,3-diaminotoluene with a carbamoylating agent like methyl chloroformate or dimethyl carbonate, the reaction is expected to occur preferentially at the less hindered 3-amino group. This principle of sterically controlled regioselectivity is a common strategy in the synthesis of complex aromatic compounds. beilstein-journals.orgepa.gov

Advanced methods for regioselective amination of arenes, such as radical arene amination, have also been developed, which could potentially be adapted for the synthesis of ortho-phenylenediamines and their derivatives. nih.govnih.gov

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include the choice of solvent, catalyst, temperature, reaction time, and the molar ratio of reactants.

In syntheses analogous to that of the target compound, such as the formation of dimethyl toluene-2,4-dicarbamate from 2,4-toluenediamine, the catalyst plays a pivotal role. acs.org Studies on the synthesis of methyl N-phenyl carbamate have shown that parameters like catalyst loading, reaction temperature, and the molar ratio of reactants significantly affect conversion and selectivity. rsc.orgresearchgate.net For example, in the synthesis of methyl N-phenyl carbamate using a ZnCl2 catalyst, an aniline conversion of 90.1% and a selectivity of 99.7% were achieved at 433K. researchgate.net

The table below summarizes optimized conditions found for analogous carbamate syntheses, which could serve as a starting point for optimizing the production of this compound.

| Carbamate Product | Amine Substrate | Carbonyl Source | Catalyst | Temperature (°C) | Yield/Conversion | Reference |

| Methyl N-phenyl carbamate | Aniline | Dimethyl Carbonate | Zn/Al/Ce mixed oxide | 180 | 78.2% Yield | rsc.org |

| Dimethyl toluene-2,4-dicarbamate | 2,4-Toluenediamine | Urea (B33335)/Methanol | Zinc Chloride | 190 | 98.8% Conversion | acs.org |

| Methyl N-phenyl carbamate | Aniline | Methyl Carbamate | Zinc Chloride | 160 | 90.1% Conversion | researchgate.net |

| Aromatic N-methyl carbamates | Various anilines | Dimethyl Carbonate | Ce3Zn0.5Zr1 | 180 | Up to 99% Yield | google.com |

This data illustrates that high yields can be achieved through careful selection of catalysts and reaction parameters. For the synthesis of this compound, a systematic study varying these conditions would be necessary to determine the optimal synthetic protocol.

Reactivity and Reaction Mechanisms of Methyl N 3 Amino 2 Methylphenyl Carbamate

Reactions Involving the Aromatic Amino Functionality

The presence of a primary amino group on the phenyl ring is a key feature influencing the molecule's reactivity. This group can act as a nucleophile and can direct electrophilic substitution on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This allows it to react with various electrophiles. The nucleophilicity of an amino group is influenced by the electronic nature of its substituents. nih.gov In the case of methyl N-(3-amino-2-methylphenyl)carbamate, the carbamate (B1207046) group's electronic effect on the amino group's nucleophilicity is a crucial factor.

Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. acs.orgnih.gov However, they still participate in a range of nucleophilic addition and substitution reactions. For instance, aromatic amines can react with isocyanates to form ureas. nih.gov

The reactivity of amino groups can be influenced by the acidity of the pro-nucleophile, with more acidic N-arylsulfonyl carbamates showing a positive correlation with product yields in certain reactions. nih.gov The pKa of the amino group is also an important factor, as a lower pKa facilitates the release of a proton. nih.gov

The amino group and the methyl carbamate group are both substituents on the benzene (B151609) ring and thus influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful activating group and an ortho-, para-director, while the N-acyl group (carbamate) is a deactivating group and a meta-director. In this compound, the positions ortho and para to the amino group are sterically hindered by the methyl and carbamate groups.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism of these reactions generally involves the attack of an electrophile by the pi electrons of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is typically the initial attack on the electrophile. masterorganicchemistry.com

The directing effects of the substituents are due to their ability to stabilize the carbocation intermediate through resonance or inductive effects. Activating groups donate electron density to the ring, stabilizing the intermediate and increasing the reaction rate, while deactivating groups withdraw electron density. libretexts.org

The amino group of this compound can participate in various coupling reactions to form C-N bonds. These reactions are fundamental in the synthesis of many complex molecules, including pharmaceuticals and materials. For example, o-phenylenediamines, which share a similar structural motif, are important precursors for synthesizing heterocycles like benzimidazoles, benzotriazoles, and quinoxalines. nih.gov

Modern methods for arylamine synthesis often involve transition-metal-catalyzed cross-coupling reactions. nih.gov Additionally, radical amination of arenes has emerged as a powerful tool for C-N bond formation. nih.gov

The amino group can also be used in annulation reactions to construct heterocyclic rings fused to the benzene ring. For instance, intramolecular reactions can lead to the formation of various nitrogen-containing heterocycles. nih.gov

Transformations of the Methyl Carbamate Moiety

The methyl carbamate group (-NHCOOCH₃) also possesses reactive sites that can be targeted for chemical modification.

Carbamates can be hydrolyzed to the corresponding amine, carbon dioxide, and alcohol under either acidic or basic conditions. The stability of carbamates towards hydrolysis varies depending on their structure. For instance, the hydrolysis of some carbamates can be achieved using sodium hydroxide. nih.gov A method for the nucleophilic deprotection of methyl carbamates using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) has also been developed, offering a milder alternative to traditional methods. organic-chemistry.org

The reaction between uncharged amines and carbon dioxide to form carbamates is reversible. nih.gov Under physiological conditions, the equilibrium tends to be unfavorable for carbamate formation due to the protonation of amines and the hydration of carbon dioxide. nih.gov

Transesterification, the exchange of the alcohol portion of the ester, is another potential reaction pathway for the methyl carbamate group, though specific studies on this compound are not prevalent in the provided results.

The carbonyl carbon of the carbamate group is electrophilic and can be attacked by nucleophiles. However, the lone pair of the adjacent nitrogen atom delocalizes onto the carbonyl group, reducing its electrophilicity compared to a ketone or an ester.

Despite this, reactions at the carbonyl group are possible. For example, carbamates can react with strong nucleophiles. The reactivity of the carbamate can be enhanced by converting the hydroxyl group of the corresponding carbamic acid into a better leaving group.

Cleavage and Decarboxylation Reactions

There is no specific information available in the provided search results regarding the cleavage and decarboxylation reactions of this compound. General methods for the cleavage of carbamates to their corresponding amines are known, often involving acidic, basic, or nucleophilic conditions. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, methods utilizing reagents like 2-mercaptoethanol with potassium phosphate have been developed for the deprotection of various carbamates. organic-chemistry.orgorganic-chemistry.org However, studies detailing the specific conditions, products, and mechanisms for the cleavage or decarboxylation of this compound are not present in the search findings.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for key transformations involving this compound are not described in the available search results.

Role of Catalysis in Enhancing Reactivity and Selectivity

While the role of catalysis in carbamate chemistry is a broad field, no search results were identified that specifically discuss the use of catalysts to enhance the reactivity or selectivity of reactions involving this compound. General catalytic systems for carbamate synthesis and transformation include the use of various metal catalysts and organocatalysts. organic-chemistry.orglookchem.comresearchgate.net For example, zinc chloride has been used as a catalyst in the synthesis of methyl N-phenyl carbamate. lookchem.comresearchgate.net Dendrimeric nickel catalysts have been employed in atom-transfer radical addition reactions, though not with this specific carbamate. cmu.edu The absence of literature specifically investigating catalytic systems for this compound means no data tables on this topic can be generated.

Derivatization and Synthetic Applications of Methyl N 3 Amino 2 Methylphenyl Carbamate

Synthesis of Advanced Intermediates from Methyl N-(3-amino-2-methylphenyl)carbamate

The reactivity of the primary amino group in this compound is central to its utility in synthesizing a variety of advanced intermediates. This group readily participates in reactions typical of aromatic amines, leading to the formation of ureas, thioureas, and sulfonamides, and can also be involved in cyclization reactions to create heterocyclic systems.

Formation of Urea (B33335) and Thiourea (B124793) Analogues

The primary amino group of this compound can react with isocyanates and isothiocyanates to form substituted urea and thiourea derivatives, respectively. These reactions are typically addition reactions where the nucleophilic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate. researchgate.netgoogle.com This straightforward coupling provides a modular approach to a diverse range of compounds. The general synthesis involves reacting the amine with an appropriate isocyanate or isothiocyanate, often in a suitable solvent and sometimes with a basic catalyst. researchgate.netbeilstein-journals.org

The resulting urea and thiourea derivatives are themselves valuable intermediates. The urea functional group, for instance, is a key structural motif in many biologically active compounds due to its ability to form stable hydrogen bonds. nih.gov These derivatives can serve as building blocks for further synthetic elaborations.

Table 1: Examples of Urea and Thiourea Synthesis from Amines This table is illustrative of the general reaction type and not specific to this compound, for which specific examples are not readily available in public literature.

| Amine Reactant | Reagent | Product Type | Reference |

| 4-(Aminophenyl)acetic acid | Various Isocyanates | Substituted Ureas | mdpi.com |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Phenyl isocyanates/isothiocyanates | Urea/Thiourea derivatives | researchgate.net |

| Amino acid methyl esters | Potassium cyanate | Ureido products | beilstein-journals.org |

| Amines | Isothiocyanates | Thioureas | beilstein-journals.org |

Construction of Sulfonamide Derivatives

The synthesis of sulfonamides from this compound involves the reaction of its primary amino group with a sulfonyl chloride. This reaction, a classic method for forming sulfonamides, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.inmdpi.com

This method allows for the introduction of a wide variety of substituents on the sulfonyl group, leading to a large library of sulfonamide derivatives. nih.govnih.govjournalijar.com These derivatives are significant in medicinal chemistry and can also act as intermediates for further chemical transformations. The general procedure involves dissolving the amine and the sulfonyl chloride in a suitable solvent, often with a base like triethylamine (B128534) or in an alkaline aqueous medium. ijarsct.co.inmdpi.com

Table 2: General Conditions for Sulfonamide Synthesis This table outlines common conditions for the synthesis of sulfonamides from amines and sulfonyl chlorides.

| Amine | Sulfonyl Chloride | Base/Catalyst | Solvent | Reference |

| Primary/Secondary Amines | Various Sulfonyl Chlorides | Alkaline Medium | - | ijarsct.co.in |

| Trimetazidine | Various Sulfonyl Chlorides | Triethylamine | Dichloromethane | mdpi.com |

| Amines (e.g., 4-aminobenzoic acid) | p-Toluenesulfonyl chloride | Na2CO3 | Water | ijarsct.co.in |

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The ortho-phenylenediamine-like structure within this compound makes it a prime candidate for constructing nitrogen-containing heterocyclic rings, particularly benzimidazoles. The reaction typically involves the condensation of the diamino moiety with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivatives). orgsyn.orgbeilstein-journals.orgnih.govresearchgate.net

When reacting with aldehydes, an initial condensation forms a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole (B57391) ring. beilstein-journals.orgnih.gov The use of various aldehydes allows for the introduction of different substituents at the 2-position of the benzimidazole core. researchgate.net Similarly, reaction with carboxylic acids, often under acidic conditions and heat, leads to the formation of 2-substituted benzimidazoles. orgsyn.orgorganic-chemistry.org The carbamate (B1207046) group may or may not be retained in the final product, depending on the reaction conditions. These heterocyclic products are of significant interest in materials science and medicinal chemistry. researchgate.netnih.govnih.govsciforum.net

Application as a Building Block in Complex Molecular Architectures

The unique structure of this compound makes it a useful monomer and intermediate in the synthesis of polymers and dyes.

Precursor in Polyurethane and Polymer Chemistry

Carbamates, such as this compound, are fundamental to polyurethane chemistry. While this specific molecule is a diamine carbamate, the carbamate group itself is the defining linkage in polyurethanes. wikipedia.orgnih.gov More directly, this compound can serve as a precursor to isocyanates through the thermal or catalytic dealcoholysis of the carbamate group. researchgate.net The resulting isocyanate, a diisocyanate if the amino group is also converted, is a key monomer for polyurethane production.

Furthermore, the diamine nature of the molecule allows it to act as a chain extender or curing agent in the synthesis of polyurethanes and other polymers like polyureas. nih.govnih.gov In these applications, the two amino groups (one primary and one secondary, after the carbamate's potential hydrolysis or reaction) can react with diisocyanates to build up the polymer chain, imparting specific properties to the final material.

Utilization in Dyestuff and Pigment Synthesis

Ortho-diamino toluene (B28343) derivatives are common precursors in the synthesis of various dyes and pigments. The amino groups of this compound can be diazotized and then coupled with various aromatic compounds (couplers) to form azo dyes. The specific substitution pattern, including the methyl and carbamate groups, would influence the final color and properties, such as solubility and lightfastness, of the resulting dye.

Additionally, the phenylenediamine structure is a key component in the synthesis of certain classes of sulfur dyes and other heterocyclic pigments. The reaction of such diamines under specific conditions with sulfur or other reagents can lead to the formation of complex, colored macromolecular structures. While direct examples utilizing this compound are not prevalent in public literature, the reactivity of its core structure is well-established in the dyestuff industry.

Role in the Synthesis of Specialty Chemicals

The unique structure of this compound makes it a valuable building block for creating specialty chemicals, particularly in the agrochemical and pharmaceutical sectors. Its primary utility lies in its role as a precursor for the construction of heterocyclic systems, which are common motifs in biologically active compounds.

One of the significant applications of this compound is in the synthesis of fungicides. For instance, it is a key component in the production of strobilurin analogues. Strobilurins are a major class of agricultural fungicides, and research has focused on creating new derivatives to enhance efficacy and overcome resistance. researchgate.net The synthesis often involves reacting this compound with other chemical entities to build the final fungicidal molecule. researchgate.net

Furthermore, this carbamate is instrumental in synthesizing various other heterocyclic compounds, such as pyrazole (B372694) derivatives. These derivatives have shown promise as potent fungicides against various plant pathogens like Pyricularia oryzae, P. cubensis, and Erysiphe graminis. researchgate.net The synthetic route typically involves the condensation of the amino group of the carbamate with a suitable partner to form the core heterocyclic structure. researchgate.net

The following table outlines the synthesis of representative specialty chemicals derived from this compound, highlighting the reaction types and the applications of the final products.

| Resulting Specialty Chemical Class | Key Reaction Type | Application/Significance |

| Strobilurin Analogues | Condensation, Cyclization | Agricultural Fungicides researchgate.net |

| Substituted Pyrazoles | Condensation, Cyclization | Fungicidal Activity researchgate.net |

| Pyrimidinyl Sulfonamides | Condensation | Precursors for PET Tracers arkat-usa.org |

This table is generated based on data from the text and provides an overview of the synthetic applications.

Chemoselective Functionalization of this compound

The presence of two distinct functional groups—the primary aromatic amine and the methyl carbamate—on the same molecule presents both a challenge and an opportunity for synthetic chemists. Chemoselective functionalization, the ability to react one functional group while leaving the other intact, is crucial for the efficient synthesis of complex target molecules.

The primary amino group is generally more nucleophilic than the nitrogen of the carbamate, allowing for selective reactions under appropriate conditions. This difference in reactivity is the cornerstone of its chemoselective functionalization.

N-Acylation and Sulfonylation: The amino group can be selectively acylated or sulfonylated. For example, reaction with sulfonyl chlorides in the presence of a base will lead to the formation of a sulfonamide at the amino position, while the carbamate group remains untouched. nih.gov This selective reaction is fundamental in building more complex molecules where the carbamate may be needed for a subsequent transformation. arkat-usa.orgnih.gov The choice of solvent and base is critical to prevent side reactions. arkat-usa.org

Reactions at the Carbamate Group: While the amino group is more reactive, the carbamate moiety can also be functionalized. For instance, N-methylation of carbamate derivatives can be achieved under specific conditions using reagents like tert-butyl perbenzoate in the presence of a copper(II) catalyst, a reaction that proceeds without racemization if a chiral center is present. rsc.org

The ability to selectively functionalize one group while the other acts as a directing group or a latent reactive site is a powerful tool in multi-step organic synthesis. For instance, the carbamate can act as an ortho-directing group in metalation reactions, allowing for substitution at the position adjacent to the carbamate. nih.gov

The following table summarizes the chemoselective reactions for the functionalization of this compound.

| Target Functional Group | Reagent/Reaction Type | Resulting Moiety | Key Considerations |

| Amino Group | Acyl Halides/Anhydrides | Amide | The amino group's higher nucleophilicity allows for selective acylation. google.com |

| Amino Group | Sulfonyl Chlorides | Sulfonamide | Reaction conditions can be tuned to favor sulfonamide formation over side reactions. arkat-usa.orgnih.gov |

| Carbamate Nitrogen | Methylating Agents (e.g., with Cu(II) catalyst) | N-Methylated Carbamate | Requires specific catalytic systems to activate the carbamate nitrogen. rsc.org |

This table is generated based on data from the text and illustrates the principles of chemoselective functionalization.

Analytical Methodologies for Characterization of Methyl N 3 Amino 2 Methylphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the connectivity and chemical environment of individual atoms. For the structural elucidation of methyl N-(3-amino-2-methylphenyl)carbamate, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, are essential.

While extensive searches of scientific literature and spectral databases did not yield specific, published experimental NMR data for this compound, this section outlines the principles of the techniques and the expected spectral features based on the known structure of the compound.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the carbamate (B1207046) (NH) proton, the methyl protons on the phenyl ring, and the methoxy (B1213986) protons of the carbamate group.

The chemical shift (δ) of these protons would be influenced by the electron-donating or -withdrawing nature of adjacent functional groups. The aromatic protons would likely appear as a complex multiplet pattern in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons they represent. Furthermore, the splitting pattern of each signal, governed by the spin-spin coupling (J-coupling) with neighboring protons, would provide valuable information about the substitution pattern on the phenyl ring. For instance, the proximity of the methyl and amino groups on the aromatic ring would influence the splitting of the adjacent aromatic protons. The protons of the NH and NH₂ groups would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The methyl group attached to the ring and the methoxy group of the carbamate would each likely appear as sharp singlets, with their chemical shifts being characteristic of their respective chemical environments.

Carbon (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The molecule contains nine carbon atoms, and based on its structure, all nine are chemically non-equivalent and should produce nine distinct resonances.

The chemical shifts of these carbons would be indicative of their hybridization and chemical environment. The carbonyl carbon of the carbamate group would be expected to appear at the most downfield region of the spectrum (typically 150-170 ppm) due to the strong deshielding effect of the double-bonded oxygen. The six aromatic carbons would resonate in the typical aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the positions of the methyl, amino, and carbamate substituents. The carbon of the methoxy group and the methyl group attached to the phenyl ring would appear in the upfield region of the spectrum, at chemical shifts characteristic for sp³-hybridized carbons in these environments.

A hypothetical ¹³C NMR data table is presented below based on general chemical shift ranges for similar functional groups.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 153-158 |

| Aromatic C-N (Carbamate) | 135-140 |

| Aromatic C-C (Methyl) | 125-130 |

| Aromatic C-N (Amino) | 140-145 |

| Aromatic C-H | 115-130 |

| Methoxy (-OCH₃) | 50-55 |

| Methyl (-CH₃) | 15-20 |

This table is illustrative and not based on experimental data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity and substitution pattern on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for piecing together the molecular structure. For instance, it would show correlations from the methoxy protons to the carbonyl carbon, and from the carbamate NH proton to the adjacent aromatic carbon. It would also help to definitively place the substituents on the aromatic ring by showing correlations between the methyl protons and the neighboring aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₉H₁₂N₂O₂. The exact mass of the neutral molecule is 180.0899 amu. massbank.eumassbank.eu In positive ion mode, the protonated molecule, [M+H]⁺, would have a measured m/z of 181.0972, which corresponds to the elemental formula [C₉H₁₃N₂O₂]⁺. massbank.eumassbank.eu This high level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | [C₉H₁₃N₂O₂]⁺ | 181.0977 | 181.0972 massbank.eumassbank.eu |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. The MS/MS analysis of the protonated molecule of this compound ([M+H]⁺, m/z 181.0972) reveals characteristic fragmentation pathways.

Based on available MS/MS data, the fragmentation of protonated this compound likely proceeds through several key steps. A primary fragmentation pathway often observed for carbamates is the loss of the carbamate side chain. In this case, the molecule could undergo fragmentation to lose methyl isocyanate (CH₃NCO) or methanol (B129727) (CH₃OH).

A plausible fragmentation pathway, initiated by the protonation of the molecule, could involve the following steps:

Loss of Methyl Isocyanate (CH₃NCO): The protonated molecule at m/z 181.0972 could fragment to lose a neutral molecule of methyl isocyanate (57.02 Da), resulting in the formation of a protonated 2-methyl-3-aminophenol ion at m/z 124.0757.

Loss of Methanol (CH₃OH): Alternatively, the precursor ion could lose a molecule of methanol (32.03 Da) to form an isocyanate intermediate ion at m/z 149.0655.

Further Fragmentation: The fragment ions can undergo further dissociation. For example, the ion at m/z 124.0757 could lose a molecule of carbon monoxide (CO) or other small neutral fragments.

The following table summarizes the major fragments observed in the MS/MS spectra of this compound at a collision energy of 40 V. massbank.eu

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 181.0972 | 124.0757 | CH₃NCO | 2-methyl-3-aminophenol ion |

| 181.0972 | 149.0655 | CH₃OH | Isocyanate intermediate ion |

| 124.0757 | 95.0648 | CO | C₆H₉N⁺ ion |

| 124.0757 | 77.0386 | C₂H₄O | C₅H₅N⁺ ion |

This table is an interpretation of fragmentation data from public spectral databases.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the qualitative and quantitative analysis of this compound, enabling its separation from impurities and determination of its purity. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-methylcarbamates due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. nih.gov For this compound, reversed-phase HPLC is the method of choice.

Research Findings: Analysis of this compound has been successfully performed using liquid chromatography coupled with electrospray ionization and time-of-flight mass spectrometry (LC-ESI-QTOF). massbank.eu This method provides high sensitivity and specificity, allowing for confident identification and quantification. A typical analysis involves a C18 stationary phase, which is suitable for separating moderately polar compounds like carbamates. massbank.eunih.gov Gradient elution is often employed to achieve optimal separation of the target compound from any related impurities or degradation products. massbank.eu

The mobile phase commonly consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, with additives like formic acid to improve peak shape and ionization efficiency. massbank.eu Detection can be achieved using a UV detector, as many carbamates exhibit UV absorbance, or more selectively with a mass spectrometer (MS), which also provides structural information. massbank.eunih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for trace-level analysis. nih.gov

Table 1: Exemplary HPLC-MS/MS Conditions for this compound Analysis This table is generated based on data for the specific compound. massbank.eu

| Parameter | Condition |

| Instrument | LC-ESI-QTOF |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% Formic acid B: Acetonitrile with 0.1% Formic acid |

| Gradient | 98% A to 2% A over 16.5 min |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Ionization Mode | Positive Electrospray (ESI) |

| Precursor Ion | [M+H]⁺ m/z 181.0972 |

| Retention Time | 4.424 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its direct application to many carbamate compounds, including N-methylcarbamates, can be challenging. The primary issue is the thermal lability of the carbamate functional group, which can lead to decomposition in the hot GC inlet and column, resulting in poor peak shape, low sensitivity, and inaccurate quantification.

Research Findings: Due to thermal instability, direct GC analysis of this compound is generally not the preferred method. The high temperatures required for volatilization can cause the compound to break down into methyl isocyanate and the corresponding phenol (B47542) (3-amino-2-methylphenol). To overcome this, derivatization is often required. A common approach involves hydrolyzing the carbamate to its parent phenol and then derivatizing the phenol to a more thermally stable and volatile compound before GC analysis.

Alternatively, specific GC techniques designed for thermally labile compounds, such as the use of a programmed temperature vaporizer (PTV) inlet in solvent-venting mode, can sometimes allow for the analysis of less stable carbamates. However, for routine purity assessment of this compound, HPLC remains the more robust and reliable chromatographic method.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related carbamate structures provides significant insight into the expected solid-state conformation, molecular packing, and intermolecular interactions. nih.goviucr.orgresearchgate.net X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Research Findings on Related Compounds: The crystal structures of other substituted phenyl N-methylcarbamates, such as Aminocarb (4-(dimethylamino)-3-methylphenyl N-methylcarbamate) and methyl N-(2-bromo-4-chlorophenyl)carbamate, have been determined. nih.goviucr.orgresearchgate.net These structures reveal common features that are likely to be present in this compound.

A key feature in the solid-state structure of N-methylcarbamates is the formation of strong intermolecular hydrogen bonds. nih.govresearchgate.net The N-H group of the carbamate functionality typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. nih.govresearchgate.net This interaction, specifically an N—H···O hydrogen bond, often links molecules into chains or other supramolecular assemblies. nih.govresearchgate.net For example, in the crystal structure of methyl N-(2-bromo-4-chlorophenyl)carbamate, molecules are linked into chains parallel to the a-axis by these hydrogen bonds. researchgate.net

The carbamate moiety itself exhibits a degree of conformational restriction due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, resulting in a planar or near-planar arrangement of this functional group. nih.gov The dihedral angle between the phenyl ring and the plane of the carbamate group is an important conformational parameter. In methyl N-(2-bromo-4-chlorophenyl)carbamate, this angle is 32.73°. researchgate.net In the case of this compound, the presence of the additional amino group (-NH₂) provides another site for hydrogen bonding, which could lead to more complex three-dimensional networks in the solid state.

Table 3: Crystallographic Data for a Related Compound: Methyl N-(2-bromo-4-chlorophenyl)carbamate This table presents data for a structurally similar carbamate to illustrate typical crystallographic parameters. researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇BrClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 4.6637 Å, b = 9.4598 Å, c = 11.9898 Å α = 111.639°, β = 101.035°, γ = 93.712° |

| Molecules per Unit Cell (Z) | 2 |

| Key Interaction | N—H···O hydrogen bond |

| Bond Length (N—H···O) | 2.885 Å |

Future Directions and Emerging Research Avenues in the Chemistry of Methyl N 3 Amino 2 Methylphenyl Carbamate

Development of Highly Efficient and Sustainable Synthetic Routes

A primary focus is the utilization of carbon dioxide (CO₂) as a C1 building block. Research into the direct N-alkylation of carbamate (B1207046) intermediates formed from the three-component coupling of amines, CO₂, and alkyl halides presents a promising, phosgene-free route. nih.gov For instance, a one-pot synthesis using cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has been effective for N-alkyl carbamates. nih.gov Adapting this methodology for methyl N-(3-amino-2-methylphenyl)carbamate would involve the reaction of 2,3-diaminotoluene (B30700) with CO₂ and a methylating agent.

Another sustainable approach is the catalytic reaction of an amine, such as 2,3-diaminotoluene, with urea (B33335) and an alcohol like methanol (B129727). researchgate.net This method avoids harsh reagents and can be performed using heterogeneous catalysts like γ-Al₂O₃, which simplifies product purification and catalyst recycling. researchgate.net The development of catalytic distillation processes for this reaction could further enhance efficiency by combining reaction and separation into a single unit. researchgate.net

Future research will likely focus on optimizing reaction conditions, exploring a wider range of catalysts, and developing continuous flow processes to improve yield, reduce waste, and enhance the economic viability of these sustainable synthetic strategies.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Precursors | Key Features | Potential Advantages |

|---|---|---|---|

| Carbon Dioxide Fixation | 2,3-Diaminotoluene, CO₂, Methyl Halide | One-pot synthesis, Cesium Carbonate/TBAI catalysis. nih.gov | Utilizes a greenhouse gas, avoids phosgene (B1210022), shortened synthetic sequence. nih.gov |

| Urea-based Synthesis | 2,3-Diaminotoluene, Urea, Methanol | Catalytic process (e.g., with γ-Al₂O₃), potentially in a catalytic distillation unit. researchgate.net | Uses inexpensive and safer starting materials, potential for process integration. researchgate.net |

| Oxidative Carbonylation | 2,3-Diaminotoluene, CO, Methanol, O₂ | Palladium and iodide catalysis. researchgate.net | High yields, direct formation of the carbamate. researchgate.net |

Exploration of Novel Catalytic Systems for Carbamate Formation and Transformation

Catalysis is central to the future of carbamate chemistry, offering pathways to milder reaction conditions, higher selectivity, and novel molecular transformations. For this compound, the exploration of new catalytic systems is a key research frontier.

Transition metal catalysts, particularly those based on palladium and nickel, have shown remarkable efficiency in carbamate synthesis. nih.gov For example, palladium chloride (PdCl₂) can catalyze the assembly of organic azides, carbon monoxide, and alcohols to form carbamates under mild, neutral conditions. nih.gov Similarly, computational studies have highlighted the effectiveness of catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in mediating carbamate formation by lowering energetic barriers for key reaction steps. mdpi.com Future work could involve screening libraries of ligands to fine-tune the activity and selectivity of these metal catalysts specifically for the synthesis of N-aryl carbamates from substituted anilines.

Beyond synthesis, catalysts are being investigated for the transformation of the carbamate group itself. This could enable the use of the carbamate as a directing group or a protecting group that can be cleaved under specific catalytic conditions. For instance, rhodium(III)-catalyzed C-H activation has been demonstrated using carbamates as directing groups for the synthesis of complex molecules like 8-aminoquinolines. nih.gov Applying such strategies to this compound could open up pathways to novel, functionalized derivatives by selectively modifying the phenyl ring.

Table 2: Emerging Catalytic Systems for Carbamate Chemistry

| Catalyst Class | Example Catalyst | Target Reaction | Potential Benefits |

|---|---|---|---|

| Palladium Complexes | Pd(PPh₃)₄, PdCl₂ | Carbamate Synthesis nih.govmdpi.com | High efficiency and selectivity, mild reaction conditions. nih.govmdpi.com |

| Nickel Complexes | Ni(OAc)₂-(4,4′-dimethylbipyridine) | Dehydrative Urethane (B1682113) Formation from CO₂. nih.gov | Utilizes CO₂ as a feedstock, potential for ligand-dependent tuning. nih.gov |

| Rhodium Complexes | Rh(III) catalysts | C-H Activation directed by carbamate group. nih.gov | Enables functionalization of the aromatic ring at specific positions. nih.gov |

| Organocatalysts | 4-dimethylaminopyridine (B28879) (DMAP) | Carbamate formation from chloroformates. researchgate.net | Metal-free catalysis, reduced reaction times. researchgate.net |

Integration into Advanced Functional Materials beyond Traditional Polymers

The unique structural features of this compound, namely the rigid phenyl ring, the hydrogen-bonding capable carbamate group, and the reactive primary amine, make it an attractive building block for advanced functional materials. Research is moving beyond its potential use in traditional polymers like polyurethanes towards creating materials with programmed, sequence-defined structures and sophisticated functions.

Polycarbamates are emerging as a class of abiotic polymers that can be designed with controlled primary sequences. chemrxiv.org This control over monomer arrangement allows for the creation of materials with predictable folding and self-assembly behaviors, similar to proteins. chemrxiv.org The rigidity of the carbamate backbone, compared to peptide bonds, can lead to unique conformational preferences. chemrxiv.org this compound could serve as a key monomer in such sequence-defined polymers, where the methyl and amino substituents on the phenyl ring can be used to tune solubility, thermal properties, and hierarchical self-assembly. Such materials could find applications in areas like molecular data storage or the development of responsive materials. chemrxiv.org

Furthermore, the free amino group on the phenyl ring provides a convenient handle for post-polymerization modification. This would allow for the attachment of other functional moieties, such as chromophores, catalytic centers, or bioactive molecules, creating multifunctional materials with tailored properties for applications in sensing, catalysis, or biomaterials.

Computational Design of New Carbamate-Based Chemical Reagents and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and development of new chemical entities. mdpi.comnih.gov For this compound, computational methods can provide profound insights into its reactivity and guide the rational design of new reagents and intermediates.

By modeling reaction pathways, researchers can predict the feasibility of novel synthetic routes and identify potential transition states and intermediates. mdpi.com This in silico approach can save significant experimental time and resources by prioritizing the most promising chemical transformations. For example, DFT calculations can elucidate the mechanism of catalytic carbamate formation, revealing the critical role of the catalyst in stabilizing intermediates and lowering activation energies. mdpi.com

Moreover, computational tools can be used to design new derivatives of this compound with specific electronic or steric properties. By calculating properties like electrostatic potential maps, researchers can predict how structural modifications will influence the molecule's reactivity and intermolecular interactions. nih.gov This predictive power is crucial for designing new carbamate-based directing groups for organic synthesis, or for creating monomers that will self-assemble into materials with desired topologies and functions. nih.govnih.gov Understanding the conformational landscape of the carbamate monomer is a foundational step for designing larger, functional polycarbamates. chemrxiv.org

Investigation of Environmental Fate of Carbamate Structures (excluding toxicity/safety for the compound itself, focusing on chemical degradation pathways)

Understanding the environmental fate of synthetic compounds is crucial for sustainable chemical design. For carbamate structures like this compound, research into their chemical degradation pathways is essential. The primary abiotic degradation routes for many carbamate compounds in the environment are hydrolysis and photolysis. nih.govresearchgate.net

Hydrolysis of the carbamate ester linkage is a key degradation mechanism, particularly under alkaline conditions. nih.gov For this compound, this would involve the cleavage of the ester or amide bond. Enzymatic hydrolysis, a common biotic pathway for carbamate pesticides, also targets this linkage, often catalyzed by carboxyl ester hydrolases. nih.govplos.org This process would likely yield 3-amino-2-methylphenol, along with methanol and carbon dioxide, or methylamine (B109427) and CO₂ depending on the exact point of cleavage. researchgate.net

Photodegradation, induced by sunlight, is another significant environmental transformation pathway for aromatic compounds. nih.gov The phenyl ring in this compound would be susceptible to photochemical reactions, potentially leading to hydroxylation, ring cleavage, or other structural modifications.

Future research in this area will involve detailed mechanistic studies to identify the specific degradation products and intermediates formed under various environmental conditions (e.g., different pH levels, presence of natural photosensitizers). Techniques such as HPLC-MS will be vital for tracking the parent compound and identifying its transformation products. nih.govplos.org This knowledge is critical for designing next-generation carbamate-based molecules that are effective for their intended purpose but can break down into benign products in the environment.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3-diaminotoluene |

| 2-acetylfuran |

| 3-amino-2-methylphenol |

| 4,4′-dimethylbipyridine |

| 4-dimethylaminopyridine (DMAP) |

| 8-aminoquinolines |

| Aniline (B41778) |

| Carbon Dioxide |

| Carbon Monoxide |

| Cesium Carbonate |

| Isocyanates |

| Methanol |

| This compound |

| Methyl N-phenyl carbamate |

| Nickel(II) acetate (B1210297) (Ni(OAc)₂) |

| Palladium chloride (PdCl₂) |

| Phosgene |

| Tetrabutylammonium iodide (TBAI) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Urea |

Q & A

Q. What precautions are essential when handling this compound given limited toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.